An In-depth Technical Guide to the Chemical Properties of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
An In-depth Technical Guide to the Chemical Properties of 3-chloro-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chloro-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its structural characteristics, physicochemical data, reactivity, and its crucial role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Core Chemical Properties
3-chloro-5H-pyrrolo[2,3-b]pyrazine, also known as 3-chloro-7-azaindole, is a bicyclic aromatic compound composed of a pyrrole ring fused to a pyrazine ring, with a chlorine substituent on the pyrazine ring.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| CAS Number | 1111638-10-8 | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Predicted pKa | 10.50 ± 0.50 | [2] |
| Predicted XlogP | 1.3 | PubChem |
Physicochemical Data
While specific experimental values for some physical properties are not widely published, the following table summarizes available data and predictions. The compound is typically a solid at room temperature and requires refrigerated storage (2-8°C) to ensure long-term stability.[3]
| Property | Value | Notes |
| Melting Point | Not explicitly reported. | As a solid at room temperature, a melting point above ambient temperature is expected. |
| Boiling Point | Not explicitly reported. | |
| Solubility | No quantitative data available. | Likely soluble in organic solvents such as DMSO and DMF, which are commonly used for screening and synthetic reactions involving similar heterocyclic compounds. |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of 3-chloro-5H-pyrrolo[2,3-b]pyrazine. While raw spectral data is not publicly available, the expected spectral characteristics are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. Signals for the pyrrole NH proton and the aromatic protons on both rings would be anticipated.
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¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the other carbons will be influenced by the heteroatoms in the rings.
Mass Spectrometry (MS)
The mass spectrum of 3-chloro-5H-pyrrolo[2,3-b]pyrazine would show a molecular ion peak (M⁺) at m/z 153, corresponding to the nominal mass. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 155 with about one-third the intensity of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of chlorine and subsequent cleavage of the heterocyclic rings.
Reactivity and Role in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling the molecule to bind to the hinge region of the kinase active site.[4] This "hinge-binding" interaction is a cornerstone of many ATP-competitive kinase inhibitors.
The chlorine atom at the 3-position provides a handle for further chemical modification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents to explore the chemical space around the core scaffold, optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Role as a Scaffold for FGFR Inhibitors
Derivatives of 3-chloro-5H-pyrrolo[2,3-b]pyrazine have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[4][5] The pyrrolopyrazine core serves as the hinge-binding motif, while substituents introduced at the 3-position can extend into other pockets of the ATP-binding site to enhance affinity and selectivity.
Below is a diagram illustrating the general workflow for the discovery of FGFR inhibitors utilizing the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Caption: Workflow for FGFR inhibitor discovery.
Experimental Protocols
Representative Synthesis of the Pyrrolo[2,3-b]pyrazine Core
A common method for constructing the pyrrolo[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyrazine with a suitable α-haloketone or α-hydroxyketone, followed by cyclization.
General Protocol for Suzuki Cross-Coupling Reaction
This protocol is a generalized procedure for the functionalization of the 3-chloro-5H-pyrrolo[2,3-b]pyrazine scaffold and may require optimization for specific substrates.
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Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and aqueous sodium carbonate).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Signaling Pathway Visualization
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The diagram below illustrates the canonical FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.
Caption: FGFR signaling and inhibition mechanism.
Safety Information
3-chloro-5H-pyrrolo[2,3-b]pyrazine is associated with the following hazard statements:
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a suitably equipped facility, following all applicable safety guidelines.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. 3-Chloro-5H-pyrrolo[2,3-b]pyrazine CAS#: 1111638-10-8 [m.chemicalbook.com]
- 3. 1111638-10-8|3-Chloro-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
